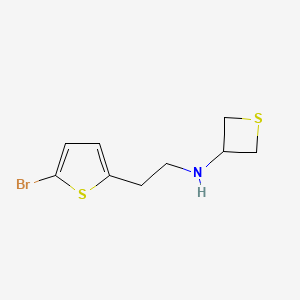
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to an ethyl chain, which is further connected to a thietan-3-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine typically involves the bromination of thiophene followed by subsequent reactions to introduce the ethyl and thietan-3-amine groups. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene in the presence of a solvent like tetrahydrofuran (THF) under nitrogen atmosphere . The resulting bromothiophene derivative can then be reacted with ethylamine and thietan-3-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethyl and thietan-3-amine groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(5-Bromothiophen-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of thietan-3-amine.
2-(5-Bromothiophen-2-yl)acetonitrile: Contains a nitrile group instead of the ethyl and thietan-3-amine groups.
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan-3-amine group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12BrNS2 |
|---|---|
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
N-[2-(5-bromothiophen-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H12BrNS2/c10-9-2-1-8(13-9)3-4-11-7-5-12-6-7/h1-2,7,11H,3-6H2 |
Clave InChI |
QGIAHYMKYGBTBM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















